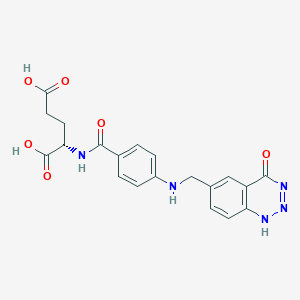
2-Aza-2-desamino-5,8-dideazafolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aza-2-desamino-5,8-dideazafolic acid (DDF) is a folate analog that has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. As a result, DDF has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models.
Wirkmechanismus
2-Aza-2-desamino-5,8-dideazafolic acid exerts its anti-tumor activity by inhibiting the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Aza-2-desamino-5,8-dideazafolic acid binds to the active site of TS and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis and leading to cell death.
Biochemische Und Physiologische Effekte
2-Aza-2-desamino-5,8-dideazafolic acid has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to be effective in combination with other chemotherapeutic agents in enhancing their anti-tumor activity. 2-Aza-2-desamino-5,8-dideazafolic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Aza-2-desamino-5,8-dideazafolic acid in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-Aza-2-desamino-5,8-dideazafolic acid is its specificity for TS. While this makes it a potent inhibitor of DNA synthesis, it may also limit its effectiveness in certain types of cancer cells that do not rely heavily on TS for their growth and proliferation.
Zukünftige Richtungen
There are several potential future directions for research on 2-Aza-2-desamino-5,8-dideazafolic acid. One area of interest is the development of more potent and selective TS inhibitors based on the structure of 2-Aza-2-desamino-5,8-dideazafolic acid. Another area of interest is the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other chemotherapeutic agents may be explored further in clinical trials to determine its efficacy and safety in treating various types of cancer.
Synthesemethoden
2-Aza-2-desamino-5,8-dideazafolic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the precursor molecules. The final product can be obtained in high yield and purity using this method.
Wissenschaftliche Forschungsanwendungen
2-Aza-2-desamino-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. 2-Aza-2-desamino-5,8-dideazafolic acid has also been shown to be effective in combination with other chemotherapeutic agents, such as 5-fluorouracil, in enhancing their anti-tumor activity.
Eigenschaften
CAS-Nummer |
140410-01-1 |
|---|---|
Produktname |
2-Aza-2-desamino-5,8-dideazafolic acid |
Molekularformel |
C20H19N5O6 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |
InChI-Schlüssel |
YKORUANEKZOBMT-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
Synonyme |
2-aza-2-desamino-5,8-dideazafolic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



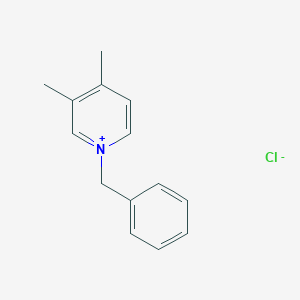
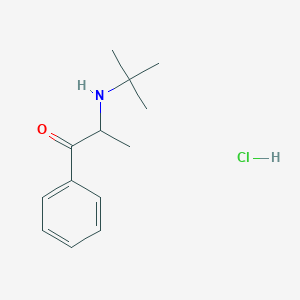
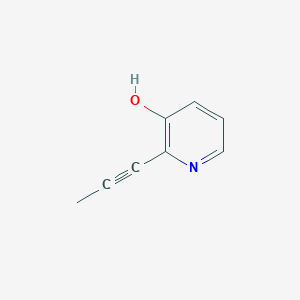
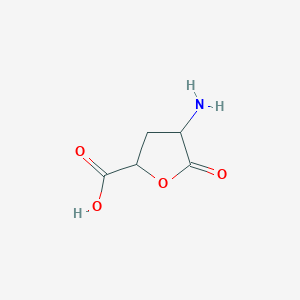
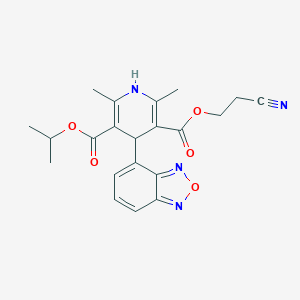
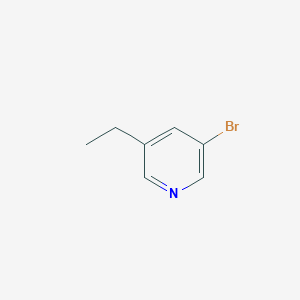
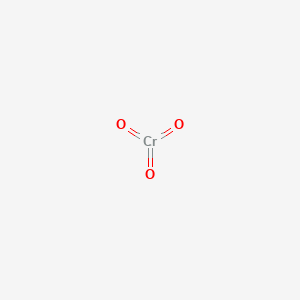
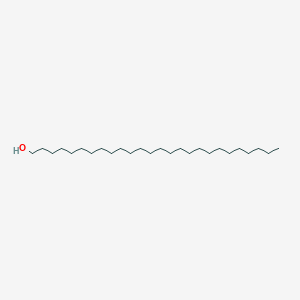
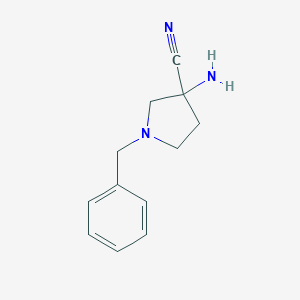
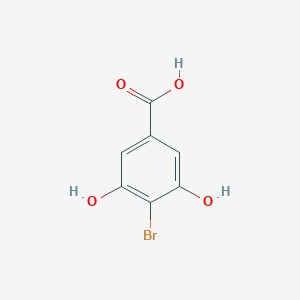
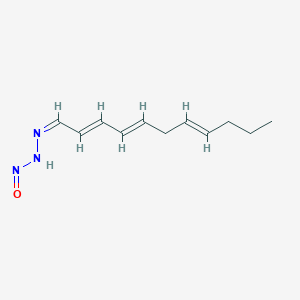
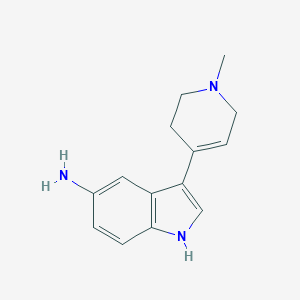
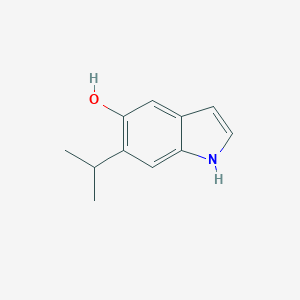
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)